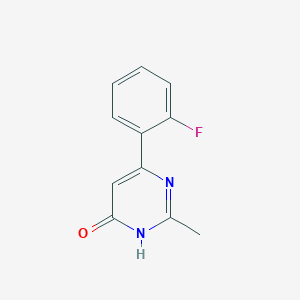
6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol
Übersicht
Beschreibung
6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol is an organic compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrimidin-4-ol core
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol is used as an intermediate in the synthesis of more complex molecules
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the manufacturing of a wide range of products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of 2-fluorophenyl with a pyrimidin-4-ol derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require the use of a base, such as sodium carbonate, and a suitable solvent, such as toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the Suzuki-Miyaura reaction. This can be achieved using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalyst and reaction conditions may be optimized to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidin-4-ol derivatives.
Wirkmechanismus
The mechanism by which 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol: Similar structure with a chlorine atom instead of fluorine.
6-(2-Methoxyphenyl)-2-methylpyrimidin-4-ol: Similar structure with a methoxy group instead of fluorine.
6-(2-Bromophenyl)-2-methylpyrimidin-4-ol: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, methoxy, and bromo counterparts. The fluorine atom can enhance the compound's stability and binding affinity to biological targets.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZWVCQALNXDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


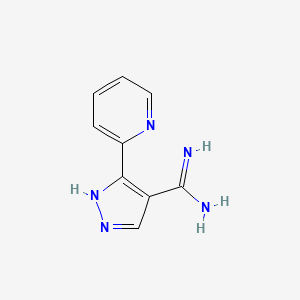


![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)
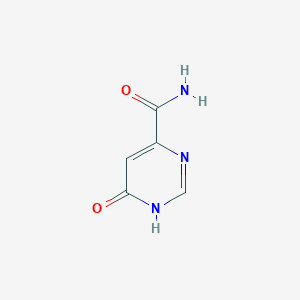


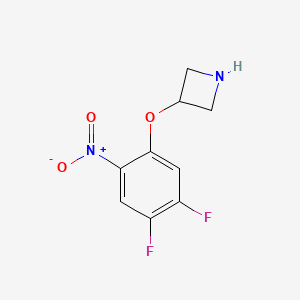
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride](/img/structure/B1493695.png)

![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)
![3-(chloromethyl)-4-[(4-hydroxyphenyl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B1493698.png)
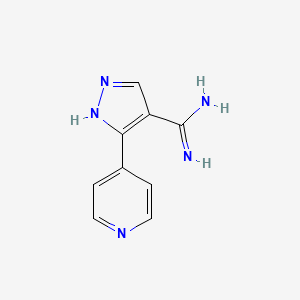
![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)
